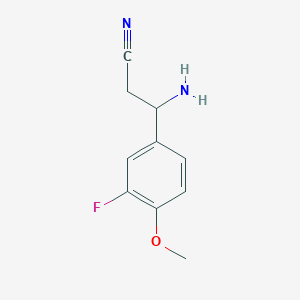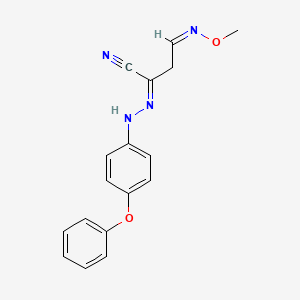
(4-Tert-butylphenyl)(cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylphenyl)(cyclopentyl)methanamine is a chemical compound with the molecular formula C16H25N and a molecular weight of 231.38 g/mol . It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a cyclopentyl group via a methanamine linkage. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)(cyclopentyl)methanamine typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Tert-butylphenyl)(cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
(4-Tert-butylphenyl)(cyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Tert-butylphenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclopentyl moiety contribute to the compound’s binding affinity and selectivity. The methanamine linkage allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Tert-butylphenyl)methanamine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
Cyclopentylamine: Lacks the phenyl and tert-butyl groups, leading to distinct reactivity and applications.
(4-Tert-butylphenyl)(cyclohexyl)methanamine: Contains a cyclohexyl group instead of a cyclopentyl group, which may affect its steric and electronic properties.
Uniqueness
(4-Tert-butylphenyl)(cyclopentyl)methanamine is unique due to the combination of its tert-butyl, phenyl, and cyclopentyl groups.
Propriétés
Formule moléculaire |
C16H25N |
|---|---|
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-cyclopentylmethanamine |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15(17)12-6-4-5-7-12/h8-12,15H,4-7,17H2,1-3H3 |
Clé InChI |
RQJKZUVMYVDYNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)


![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)






![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)

![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
